molecular formula C20H23N5O4 B2830793 3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896844-38-5

3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2830793
CAS No.: 896844-38-5
M. Wt: 397.435
InChI Key: LYBGNNRZTFOIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core with substitutions at positions 1, 3, 6, 7, and 6. Key structural features include:

  • 3-(2-Methoxyethyl): Enhances solubility and modulates receptor interactions via ether linkages.
  • 8-(2-Methoxyphenyl): Aromatic substitution influencing π-π stacking and selectivity for CNS targets.
  • 1,6,7-Trimethyl groups: Increase metabolic stability and reduce steric hindrance compared to bulkier substituents .

The compound’s design aligns with efforts to optimize pharmacokinetics (e.g., blood-brain barrier penetration) and target engagement, particularly for neurological and oncological applications.

Properties

IUPAC Name

2-(2-methoxyethyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(25)24(12)14-8-6-7-9-15(14)29-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBGNNRZTFOIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazopurine core, followed by the introduction of methoxyethyl and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazopurines.

Scientific Research Applications

3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Impact of Substituents on Activity

  • Methoxy vs. Alkyl Chains: The target compound’s 2-methoxyethyl and 2-methoxyphenyl groups likely enhance solubility and moderate receptor binding compared to AZ-861’s lipophilic trifluoromethylphenyl group, which improves 5-HT1A affinity . CB11’s butyl and 2-aminophenyl groups facilitate PPARγ activation, critical for anticancer effects, whereas methoxy groups may favor CNS targeting .
  • Methyl Substitutions :

    • The 1,6,7-trimethyl configuration in the target compound reduces oxidative metabolism compared to Compound 9 ’s long piperazinylalkyl chain, which improves metabolic stability but may limit brain penetration .
  • Aromatic vs. Aliphatic Substituents: Compound 5’s bulky dihydroisoquinolinyl group enables PDE inhibition, contrasting with the target compound’s simpler methoxyphenyl group, which may prioritize serotonin receptor modulation .

Therapeutic Potential and Selectivity

  • Anticancer Activity: The target compound lacks the 2-aminophenyl group of CB11, which is critical for PPARγ-mediated apoptosis. However, its methoxy groups may confer alternative mechanisms, such as TGF-β inhibition (see ) .
  • Neurological Applications: Unlike AZ-861 and Compound 9, the target compound’s methyl and methoxy groups may reduce α1-adrenolytic side effects (e.g., hypotension) observed in piperazinyl derivatives .
  • Enzyme Inhibition: The absence of a dihydroisoquinolinyl group likely diminishes PDE4B/PDE10A inhibition compared to Compound 5, redirecting activity toward receptor-based targets .

Pharmacokinetic Considerations

  • Metabolic Stability :
    • Methyl groups at positions 1, 6, and 7 reduce CYP450-mediated oxidation compared to Compound 9 ’s N-alkyl chain .

Biological Activity

Overview of Imidazopurine Compounds

Imidazopurines are a class of compounds that exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The structure of these compounds often influences their pharmacological effects. The compound features a complex structure that includes methoxyethyl and methoxyphenyl groups, which may enhance its interaction with biological targets.

  • Antitumor Activity : Many imidazopurines have been studied for their potential in cancer therapy. They often act by inhibiting DNA synthesis or inducing apoptosis in cancer cells. For example, some derivatives have shown efficacy against leukemia and solid tumors by disrupting cell cycle progression.
  • Antiviral Properties : Certain imidazopurines have demonstrated antiviral activity by inhibiting viral replication. This is particularly relevant in the context of RNA viruses, where such compounds can interfere with viral RNA synthesis.
  • Anti-inflammatory Effects : Compounds within this class may also possess anti-inflammatory properties by modulating cytokine production or inhibiting pathways involved in inflammation.

Case Studies and Research Findings

  • Case Study 1 : A study investigating the effects of related imidazopurine derivatives on cancer cell lines revealed that modifications to the methoxy groups significantly impacted their cytotoxicity. The presence of electron-donating groups like methoxy was associated with increased potency against certain cancer types.
  • Case Study 2 : Research on imidazopurine analogs indicated that they can inhibit specific kinases involved in cell signaling pathways related to cancer progression. For instance, compounds targeting PI3K/Akt pathways have shown promise in preclinical models.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntitumorInhibits DNA synthesis
Compound BAntiviralInhibits viral RNA polymerase
Compound CAnti-inflammatoryModulates cytokine release

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise Reaction Control : Adjusting solvent systems (e.g., dichloromethane or ethanol) and temperature (typically 60–80°C) to minimize side reactions .
  • Catalyst Screening : Testing catalysts like palladium or organocatalysts for regioselective alkylation of the imidazo-purine core .
  • Flow Chemistry : Implementing continuous flow systems to enhance reaction efficiency and scalability, as demonstrated in industrial purine derivative syntheses .
  • Purification Techniques : Using preparative HPLC or column chromatography with gradient elution to isolate high-purity fractions (>95%) .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) resolves overlapping signals from methoxyethyl and methyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C20_{20}H24_{24}N6_{6}O3_{3}, MW 396.4 g/mol) with <2 ppm error .
  • X-ray Crystallography : Determines 3D conformation, critical for understanding receptor-binding motifs .
  • HPLC-PDA : Validates purity (>98%) and detects trace impurities using C18 columns with UV detection at 254 nm .

Basic: How can researchers assess the compound’s biological activity in preliminary assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., CDK2) or adenosine receptors using fluorescence polarization (FP) or TR-FRET assays .
  • Cell-Based Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects (IC50_{50} determination) .
  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) to assess bioavailability, aided by methoxy groups enhancing aqueous solubility .

Advanced: How can computational modeling predict biological targets and guide experimental validation?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to adenosine A2A_{2A} receptors or CDK2, focusing on hydrophobic interactions with the methoxyphenyl group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and key residues (e.g., Lys268 in CDK2) .
  • Experimental Validation : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD_D) .

Advanced: How should researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Substituent Effect Analysis : Compare activity of analogs (e.g., 4-chlorophenyl vs. methoxyphenyl derivatives) to identify structure-activity relationships (SAR) .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR alongside FP assays) .

Advanced: What methodologies evaluate the compound’s pharmacokinetic properties, such as metabolic stability?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS to calculate half-life (t1/2_{1/2}) .
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Advanced: How can researchers investigate the compound’s interaction with cellular receptors?

Methodological Answer:

  • Radioligand Displacement Assays : Compete with 3H^3H-labeled agonists (e.g., adenosine) in membrane preparations to determine Ki_i values .
  • BRET/FRET Biosensors : Monitor real-time receptor activation in live cells transfected with biosensor constructs .
  • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify binding pockets .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically analyzed?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • LC-MS Stability Monitoring : Track degradation products (e.g., demethylation or hydrolysis) over time .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and analyze via DSC/TGA for polymorphic changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.